N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester
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Overview
Description
This compound is characterized by the presence of a pyrene moiety, which is known for its fluorescence properties, making it useful in various analytical and imaging techniques.
Mechanism of Action
Target of Action
The primary target of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is proteins . This compound is of interest for the study of site-specific photocleavage of proteins .
Mode of Action
This compound interacts with its protein targets through a process known as photocleavage . In conjunction with this compound, an electron acceptor, such as cobalt (III) hexammine (CoHA), is required for this reaction . This interaction results in the cleavage of the protein at specific sites .
Biochemical Pathways
The biochemical pathway affected by this compound is the protein photocleavage pathway
Result of Action
The molecular and cellular effects of this compound’s action involve the photocleavage of proteins at specific sites . This can potentially alter the function of the protein, leading to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester typically involves the following steps:
Formation of the Pyrene Derivative: The initial step involves the preparation of a pyrene derivative, such as pyrene-1-carboxylic acid, through a Friedel-Crafts acylation reaction.
Coupling with Butanoic Acid: The pyrene derivative is then coupled with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the pyrene-butanoyl intermediate.
Esterification with L-Phenylalanine: The final step involves the esterification of the pyrene-butanoyl intermediate with L-phenylalanine ethyl ester in the presence of a catalyst like N,N’-diisopropylcarbodiimide (DIC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylalanine moiety can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrene-1,6-dione.
Reduction: Formation of pyrene-1-ylbutanol.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in biomolecular imaging and tracking of cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[4-(pyren-1-yl)butanoyl]-L-tyrosinate
- Ethyl N-[4-(pyren-1-yl)butanoyl]-L-tryptophanate
- Ethyl N-[4-(pyren-1-yl)butanoyl]-L-histidinate
Uniqueness
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is unique due to its specific combination of a pyrene moiety and L-phenylalanine, which imparts distinct fluorescence properties and biological activity. This makes it particularly valuable for applications in fluorescence-based imaging and diagnostics, where high sensitivity and specificity are required.
Properties
IUPAC Name |
ethyl (2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33)/t27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXWSIGCMVMENA-MHZLTWQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652670 |
Source
|
Record name | Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331912-17-4 |
Source
|
Record name | Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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